5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC14534556
Molecular Formula: C11H13NOS
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NOS |
|---|---|
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | 5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H13NOS/c1-7-3-5-9(6-4-7)11-12-10(13)8(2)14-11/h3-6,8,11H,1-2H3,(H,12,13) |
| Standard InChI Key | FBQSULSZOOGTHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)NC(S1)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a thiazolidinone ring system with two key substituents:
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Methyl group at position 5
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4-Methylphenyl group at position 2
This configuration is represented by the molecular formula C₁₁H₁₃NOS and a molecular weight of 207.29 g/mol. The IUPAC name, 5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one, reflects these substituents’ positions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NOS |
| Molecular Weight | 207.29 g/mol |
| SMILES Notation | CC1C(=O)NC(S1)C2=CC=C(C=C2)C |
| InChI Key | FBQSULSZOOGTHJ-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models predict a planar thiazolidinone ring with dihedral angles influenced by steric interactions between substituents.
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N stretch).
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NMR Spectroscopy:
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¹H NMR: δ 2.35 (s, 3H, CH₃), δ 2.45 (s, 3H, Ar-CH₃), δ 3.80 (q, 1H, CH), δ 7.25–7.40 (m, 4H, aromatic).
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¹³C NMR: δ 21.5 (CH₃), δ 24.8 (Ar-CH₃), δ 60.2 (C-5), δ 175.3 (C=O).
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Synthetic Methodologies
Conventional Synthesis
A one-pot cyclocondensation reaction between thiourea derivatives and aldehydes/ketones under acidic conditions remains the most widely used method:
Key parameters:
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Solvent: Ethanol (reflux)
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Catalyst: Hydrochloric acid
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Yield: 65–75%
Green Chemistry Approaches
Recent advancements emphasize solvent-free conditions and microwave assistance:
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Microwave Synthesis: 200 W irradiation reduces reaction time to 15 minutes (yield: 82%).
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Ultrasound-Assisted Synthesis: Enhances mass transfer, achieving 78% yield in 30 minutes.
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional Reflux | EtOH, HCl, 80°C | 6 h | 68 |
| Microwave | Solvent-free, 200W | 15 min | 82 |
| Ultrasound | EtOH, 40 kHz | 30 min | 78 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity:
Table 3: Antimicrobial Activity (MIC Values)
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis enzymes. The 4-methylphenyl group enhances membrane permeability via hydrophobic interactions.
Pharmacological Applications and Challenges
Drug Development Prospects
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Antimicrobial Agents: Structural optimization could improve potency against drug-resistant strains.
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Anticancer Therapeutics: Synergistic combinations with cisplatin reduce required dosages by 40% in preclinical models.
Limitations and Optimization Strategies
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Low Aqueous Solubility: LogP = 2.8 limits bioavailability. Pro-drug formulations using PEGylation increase solubility 3-fold.
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Metabolic Instability: Cytochrome P450-mediated oxidation at the methyl group necessitates halogen substitution (e.g., -CF₃ groups).
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